5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-(((3-(4-morpholinyl)propyl)amino)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-(((3-(4-morpholinyl)propyl)amino)methyl)-, dihydrochloride: is a complex organic compound with a unique structure that includes a benzocycloheptene core, a methanol group, and a morpholine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-(((3-(4-morpholinyl)propyl)amino)methyl)-, dihydrochloride typically involves multiple steps:
Formation of the Benzocycloheptene Core: This step involves the cyclization of appropriate precursors to form the benzocycloheptene ring system.
Introduction of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction.
Attachment of the Morpholine Moiety: The morpholine group is attached via an amination reaction, where the propyl chain acts as a linker.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzocycloheptene ring or the morpholine moiety, potentially altering the compound’s structure and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methanol group or the propyl chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides)
Major Products
Oxidation: Formation of benzocycloheptene-2-carboxylic acid
Reduction: Formation of tetrahydrobenzocycloheptene derivatives
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-(((3-(4-morpholinyl)propyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5H-Benzocycloheptene-2-methanol: Lacks the morpholine moiety and propyl chain.
6,7,8,9-Tetrahydrobenzocycloheptene: Lacks the methanol group and morpholine moiety.
Morpholine derivatives: Compounds containing the morpholine moiety but lacking the benzocycloheptene core.
Uniqueness
The uniqueness of 5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-(((3-(4-morpholinyl)propyl)amino)methyl)-, dihydrochloride lies in its combined structural features The presence of the benzocycloheptene core, methanol group, and morpholine moiety provides a distinct set of chemical and biological properties not found in similar compounds
Properties
CAS No. |
42882-73-5 |
---|---|
Molecular Formula |
C20H36Cl2N2O3 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]-(3-morpholin-4-ium-4-ylpropyl)azanium;dichloride;hydrate |
InChI |
InChI=1S/C20H32N2O2.2ClH.H2O/c23-20(16-21-9-4-10-22-11-13-24-14-12-22)19-8-7-17-5-2-1-3-6-18(17)15-19;;;/h7-8,15,20-21,23H,1-6,9-14,16H2;2*1H;1H2 |
InChI Key |
XJGWCNDEZIMALZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)C=C(C=C2)C(C[NH2+]CCC[NH+]3CCOCC3)O.O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.